molecular formula C15H16Br2ClN3 B12118925 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine CAS No. 85826-41-1

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine

Cat. No.: B12118925
CAS No.: 85826-41-1
M. Wt: 433.57 g/mol
InChI Key: BYDDQTQOWUEJJU-UHFFFAOYSA-N
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Description

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine typically involves multiple steps, starting with the preparation of the pyrimidine core. The chlorination and bromination steps are crucial for introducing the chloro and dibromo substituents, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Safety measures are also critical due to the handling of reactive intermediates and hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines .

Scientific Research Applications

6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine involves its interaction with specific molecular targets. These interactions can disrupt normal cellular processes, leading to various biological effects. The compound may inhibit certain enzymes or interfere with DNA replication, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methylpyridin-2-amine: Shares a similar pyrimidine core but lacks the dibromopropyl and phenylmethyl substituents.

    6-Chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-amine: Similar structure but without the phenylmethyl group.

Uniqueness

What sets 6-Chloro-5-(2,3-dibromopropyl)-2-methyl-N-(phenylmethyl)-4-pyrimidinamine apart is its unique combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

85826-41-1

Molecular Formula

C15H16Br2ClN3

Molecular Weight

433.57 g/mol

IUPAC Name

N-benzyl-6-chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C15H16Br2ClN3/c1-10-20-14(18)13(7-12(17)8-16)15(21-10)19-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,19,20,21)

InChI Key

BYDDQTQOWUEJJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC(CBr)Br)NCC2=CC=CC=C2

Origin of Product

United States

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